Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a complex arrangement of functional groups, including a dichlorophenoxybutanamide chain, a 2,4-dimethylphenylcarbamoyl moiety, and a methyl ester. Its molecular formula is C₃₀H₂₈Cl₂N₂O₅S, with a molecular weight of approximately 623.5 g/mol. The compound’s synthesis involves multi-step reactions, such as amide coupling, esterification, and aromatic substitution, under controlled conditions (e.g., solvent polarity, temperature) to optimize yield and purity . Analytical techniques like HPLC and NMR are critical for structural verification .
Properties
Molecular Formula |
C26H26Cl2N2O5S |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H26Cl2N2O5S/c1-14-7-9-19(15(2)12-14)29-24(32)23-16(3)22(26(33)34-4)25(36-23)30-21(31)6-5-11-35-20-10-8-17(27)13-18(20)28/h7-10,12-13H,5-6,11H2,1-4H3,(H,29,32)(H,30,31) |
InChI Key |
CPTDYARIRNHVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenoxybutanoic acid and 2,4-dimethylphenyl isocyanate. These intermediates are then subjected to amide coupling reactions under controlled conditions to form the desired product. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like hydroxide or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is investigated for its use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiophene derivatives with aromatic substituents and amide/ester linkages are widely studied for their biological activities. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate |
C₃₀H₂₈Cl₂N₂O₅S | - 2,4-Dichlorophenoxybutanamide - 2,4-Dimethylphenylcarbamoyl |
Anti-inflammatory, anticancer (preliminary) | Synergistic effects from dichlorophenoxy and dimethylphenyl groups; enhanced lipophilicity |
| Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate | C₂₉H₂₆ClN₃O₅S | - 4-Chlorophenylacetamido - 4-Ethoxyphenylcarbamoyl |
Antimicrobial, enzyme inhibition | Ethoxy group improves solubility; moderate cytotoxicity |
| Methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate | C₂₁H₁₆Cl₂N₂O₄S | - 4-Chlorobenzamido - 3-Chlorophenylcarbamoyl |
Antifungal, antibacterial | Dual chloro-substitutions enhance halogen bonding with biological targets |
| Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate | C₂₈H₂₃Cl₂N₂O₅S | - 2,4-Dichlorobenzamido - 2-Ethoxyphenylcarbamoyl |
Anticancer, receptor antagonism | Ethoxy group stabilizes aromatic interactions; high binding affinity |
| Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate | C₃₁H₂₈Cl₂N₂O₇S | - 2,4-Dichlorophenoxyacetamido - Ethoxycarbonylphenyl |
Herbicidal, antifungal | Extended phenoxy chain improves agrochemical activity |
Key Observations
Substituent Impact on Bioactivity: Halogenation: Dichloro-substituted analogs (e.g., target compound, ) exhibit stronger anticancer activity compared to mono-chloro derivatives (e.g., ), likely due to enhanced electrophilicity and protein binding .
Synthetic Complexity :
- The target compound’s butanamido linker requires precise stoichiometry during amide coupling to avoid side reactions, unlike simpler acetamido derivatives (e.g., ) .
Therapeutic Potential: Compounds with nitrophenyl (e.g., ) or trifluoromethyl groups (e.g., ) show superior antimicrobial activity but higher toxicity, whereas the target compound’s dichlorophenoxy-dimethylphenyl balance may offer a safer profile .
Biological Activity
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with notable biological activity and potential therapeutic applications. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula : C25H21Cl2F3N2O5S
- Molecular Weight : Approximately 589.4 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C25H21Cl2F3N2O5S |
| Molecular Weight | 589.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiophene Ring : Utilizing sulfur-containing reagents.
- Introduction of the Dichlorophenoxy Group : Achieved through nucleophilic substitution.
- Attachment of the Dimethylphenyl Group : Accomplished via coupling reactions.
- Formation of the Amide Bond : Through condensation between carboxylic acid and amine groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation but are believed to involve modulation of signaling pathways relevant to disease processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Initial screenings show that it might inhibit the growth of certain cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Screening :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µM.
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in human cell lines.
-
Anticancer Activity :
- A recent investigation reported that the compound displayed cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
